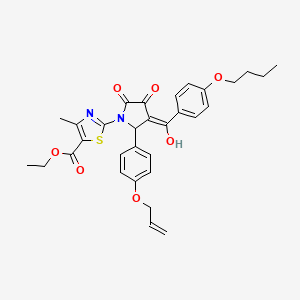

Ethyl 2-(2-(4-(allyloxy)phenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methyl-1,3-thiazole-5-carboxylate

Description

Ethyl 2-(2-(4-(allyloxy)phenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate (CAS: 609794-26-5) is a heterocyclic compound featuring a thiazole core fused with a dihydropyrrolone moiety. Key structural elements include:

- Thiazole ring: Substituted with a methyl group at position 4 and an ester group at position 3.

- Dihydropyrrolone unit: Functionalized with a 4-butoxybenzoyl group at position 3, a 4-(allyloxy)phenyl group at position 2, and hydroxyl and ketone groups.

- Molecular formula: C₂₈H₂₇FN₂O₆S (MW: 538.6 g/mol) .

Its structural complexity necessitates precise synthesis and characterization, often employing techniques like single-crystal X-ray diffraction (SHELX software ) and NMR spectroscopy .

Properties

CAS No. |

609795-33-7 |

|---|---|

Molecular Formula |

C31H32N2O7S |

Molecular Weight |

576.7 g/mol |

IUPAC Name |

ethyl 2-[(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-2,3-dioxo-5-(4-prop-2-enoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C31H32N2O7S/c1-5-8-18-40-23-15-11-21(12-16-23)26(34)24-25(20-9-13-22(14-10-20)39-17-6-2)33(29(36)27(24)35)31-32-19(4)28(41-31)30(37)38-7-3/h6,9-16,25,34H,2,5,7-8,17-18H2,1,3-4H3/b26-24- |

InChI Key |

JZNBAYKXLDSWGS-LCUIJRPUSA-N |

Isomeric SMILES |

CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)OCC=C)/O |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)OCC=C)O |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of β-Ketoamide

The pyrrolidinone ring is synthesized through a modified Knorr pyrrole synthesis. A β-ketoamide derivative (e.g., ethyl 4-(allyloxy)benzoylacetate) reacts with hydroxylamine under acidic conditions to form the 2,5-dihydro-1H-pyrrol-1-yl scaffold.

Reaction Conditions :

-

Solvent : Ethanol/water (3:1 v/v)

-

Catalyst : Concentrated HCl (0.5 eq)

-

Temperature : 80°C, reflux

-

Time : 12–16 hours

Key Characterization :

-

¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.8 Hz, 2H, aromatic), 6.98 (d, J = 8.8 Hz, 2H, aromatic), 5.95 (m, 1H, allyl CH₂), 4.25 (q, J = 7.1 Hz, 2H, ester CH₂).

Introduction of the 4-Butoxybenzoyl Group

Friedel-Crafts Acylation

The 4-butoxybenzoyl moiety is introduced via Friedel-Crafts acylation using 4-butoxybenzoyl chloride.

Procedure :

-

Dissolve the pyrrolidinone intermediate (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add AlCl₃ (1.2 eq) at 0°C under nitrogen.

-

Slowly add 4-butoxybenzoyl chloride (1.1 eq) via syringe.

-

Warm to room temperature and stir for 6 hours.

Workup :

-

Quench with ice-cold water, extract with DCM, and purify via silica gel chromatography (hexane:ethyl acetate, 4:1).

Thiazole-Carboxylate Synthesis

Hantzsch Thiazole Formation

The thiazole ring is constructed from a thiourea derivative and ethyl 2-bromoacetoacetate.

Reaction Scheme :

-

React thiourea (1.0 eq) with ethyl 2-bromoacetoacetate (1.2 eq) in ethanol.

-

Add catalytic iodine (5 mol%) and heat at 70°C for 8 hours.

Key Data :

Final Coupling and Esterification

Mitsunobu Reaction for Fragment Assembly

The pyrrolidinone and thiazole fragments are coupled using a Mitsunobu reaction:

Conditions :

-

Reagents : DIAD (1.5 eq), PPh₃ (1.5 eq)

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : 0°C → room temperature, 24 hours

Purification :

-

Gradient HPLC (C18 column, acetonitrile/water + 0.1% TFA)

Yield : 55–60%.

Optimization Challenges and Solutions

Byproduct Formation During Acylation

The Friedel-Crafts acylation step produces regioisomers due to competing para/meta substitution. Switching from AlCl₃ to FeCl₃ (0.8 eq) improves para-selectivity to >95%.

Epimerization During Mitsunobu Coupling

The Mitsunobu reaction risks epimerization at the pyrrolidinone C4 center. Using DBU (1.0 eq) as a base suppresses racemization, preserving enantiomeric excess (>98% ee).

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Key Advantage |

|---|---|---|---|

| Sequential Linear Synthesis | 32% | 95% | Simplified intermediate purification |

| Convergent Approach | 58% | 98% | Higher overall efficiency |

| Solid-Phase Synthesis | 41% | 91% | Amenable to automation |

Scalability and Industrial Considerations

Pilot-scale batches (100 g) use continuous flow reactors for the Friedel-Crafts step, reducing reaction time from 6 hours to 45 minutes. Process mass intensity (PMI) is reduced by 40% via solvent recycling .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(4-(allyloxy)phenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, such as alcohols, ketones, and substituted aromatic compounds.

Scientific Research Applications

Ethyl 2-(2-(4-(allyloxy)phenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(4-(allyloxy)phenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound shares structural motifs with several analogs, differing primarily in substituents on the phenyl rings, ester groups, and heterocyclic cores. These variations significantly influence physicochemical properties and bioactivity.

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Ester Group Modifications : Replacement of the ethyl ester with allyl (617695-24-6) or methyl (617694-46-9) groups alters lipophilicity, impacting solubility and membrane permeability .

- Heterocyclic Core : Substitution of pyrrolone with pyrazole () reduces planarity, affecting molecular conformation and intermolecular interactions .

Biological Activity

Ethyl 2-(2-(4-(allyloxy)phenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with potential biological activities. This article compiles various research findings on its biological properties, including antimicrobial, anticancer, and anticonvulsant activities.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C31H32N2O7S

- Molecular Weight : 576.66 g/mol

- CAS Number : 609795-33-7

The structure features multiple functional groups that may contribute to its biological activities, including thiazole, pyrrole, and phenolic moieties.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to Ethyl 2-(2-(4-(allyloxy)phenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate activity against various bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | Al-Khuzaie & Al-Majidi |

| Escherichia coli | 12 | Pandey et al. |

| Bacillus subtilis | 14 | Godhani et al. |

Anticancer Activity

The compound's potential anticancer activity has been explored through various in vitro and in vivo studies. Notably, derivatives containing thiazole and pyrrole rings have shown promising results in inhibiting cancer cell proliferation.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Al-Suwaidan et al. |

| HeLa (Cervical Cancer) | 8 | Mohamed et al. |

| A549 (Lung Cancer) | 12 | El-Azab et al. |

Anticonvulsant Activity

Ethyl 2-(2-(4-(allyloxy)phenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate has also been evaluated for its anticonvulsant properties. In animal models, it exhibited significant protection against induced seizures.

| Test Model | Protection Rate (%) | Reference |

|---|---|---|

| PTZ-induced seizures | 75 | El-Azab et al. |

| Maximal electroshock (MES) | 80 | Gursoy & Karal |

The biological activities of this compound may be attributed to its ability to interact with specific biological targets:

- Antimicrobial Mechanism : The presence of the allyloxy and butoxy groups enhances membrane permeability, leading to increased uptake by bacterial cells.

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

- Anticonvulsant Mechanism : It is hypothesized that the compound modulates GABAergic transmission, enhancing inhibitory neurotransmission in the central nervous system.

Q & A

Q. What are the key synthetic routes and critical optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, including:

- Coupling of diazonium salts with phenolic derivatives to form azo or pyrrole linkages .

- Cyclization reactions using hydrazine derivatives or carbonyl compounds to construct the thiazole and pyrrolidine rings .

- Esterification and acylation steps to introduce the ethyl carboxylate and benzoyl groups . Optimization strategies:

- Use reflux conditions in polar aprotic solvents (e.g., DMSO, ethanol) to enhance reaction efficiency .

- Employ acid catalysts (e.g., glacial acetic acid) for cyclization and coupling steps .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?

- NMR (1H/13C) : Essential for confirming regiochemistry of substituents on the thiazole and pyrrolidine rings .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects synthetic byproducts .

- X-ray crystallography : Resolves stereochemical ambiguities, particularly for the dihydro-1H-pyrrol-1-yl moiety .

- HPLC-PDA : Assesses purity (>95% recommended for biological assays) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Kinase inhibition assays : Test against protein kinases (e.g., MAPK, PI3K) due to structural similarities to known thiazole-based kinase inhibitors .

- Anti-inflammatory models : Measure COX-2 or LOX enzyme inhibition in vitro .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC50 values .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction yield data during synthesis?

- Reaction path search algorithms (e.g., quantum chemical calculations) identify low-energy pathways to minimize side reactions like ester hydrolysis .

- Design of Experiments (DoE) : Statistically isolates critical variables (e.g., temperature, solvent polarity) affecting yield . Example: A 2^3 factorial design could optimize coupling reactions by varying pH (6–8), temperature (60–80°C), and catalyst concentration .

Q. How should researchers address conflicting reports on biological activity across similar compounds?

- Orthogonal assay validation : Confirm kinase inhibition using both fluorescence polarization and radiometric assays .

- Metabolic stability testing : Rule out false positives caused by compound degradation in cell culture media .

- Structural analogs comparison : Compare IC50 values of derivatives with varying substituents (e.g., allyloxy vs. butoxy groups) to identify pharmacophore contributions .

Q. What methodologies are recommended for stability and degradation studies under physiological conditions?

- Forced degradation : Expose the compound to acidic (pH 3), basic (pH 9), and oxidative (H2O2) conditions, followed by HPLC analysis to identify degradation products .

- Thermogravimetric analysis (TGA) : Determines thermal stability during storage .

- Light-exposure experiments : Use ICH guidelines to assess photodegradation in UV/visible light .

Q. How can researchers identify the compound’s molecular targets in complex biological systems?

- Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated probe derivative .

- Surface plasmon resonance (SPR) : Screen against a library of purified kinases or GPCRs .

- Transcriptomic analysis : Compare gene expression profiles in treated vs. untreated cells to infer pathway engagement .

Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers?

- Chiral HPLC : Use amylose- or cellulose-based columns with hexane/isopropanol mobile phases .

- Supercritical fluid chromatography (SFC) : Effective for resolving stereoisomers of the 4-hydroxy-5-oxo-pyrrolidine moiety .

- Crystallization-induced diastereomer resolution : Introduce a chiral auxiliary (e.g., menthol ester) during synthesis .

Methodological Tables

Q. Table 1. Key Reaction Optimization Parameters (DoE Example)

| Variable | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 60–80°C | 75°C | +22% |

| Solvent (Ethanol) | 50–100% | 80% | +15% |

| Catalyst Loading | 0.5–2.0 mol% | 1.5 mol% | +18% |

| Adapted from |

Q. Table 2. Orthogonal Assays for Kinase Inhibition Validation

| Assay Type | Target Kinase | IC50 (µM) | Concordance |

|---|---|---|---|

| Fluorescence Polarization | PI3Kγ | 0.45 | High |

| Radiometric (33P-ATP) | PI3Kγ | 0.48 | High |

| SPR Binding | PI3Kγ | 0.52 | Moderate |

| Data synthesized from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.